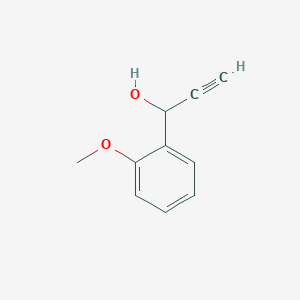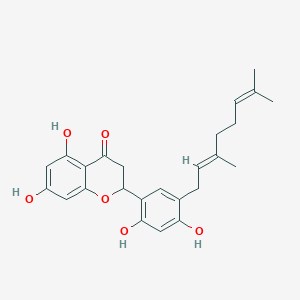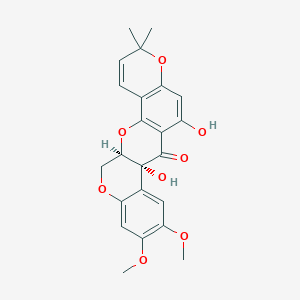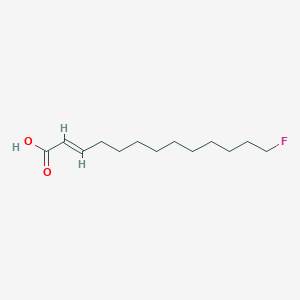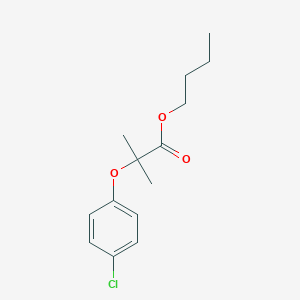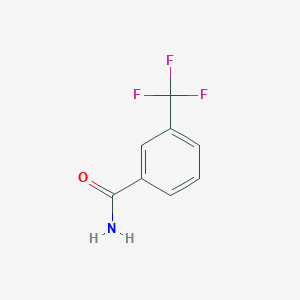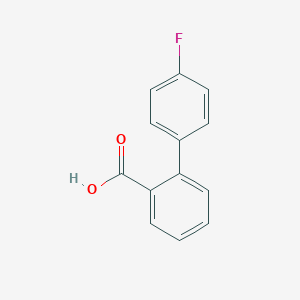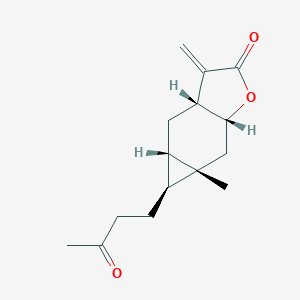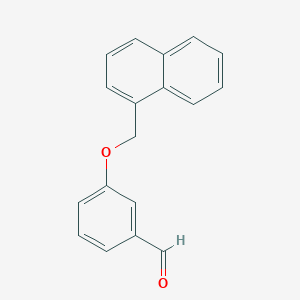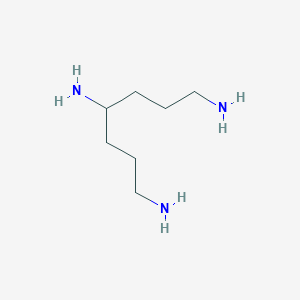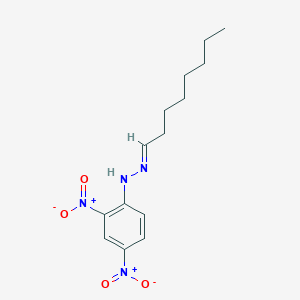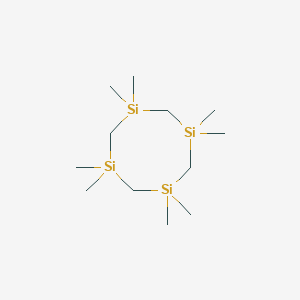
1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Overview
Description
1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane is an organosilicon compound. It is a colorless liquid that contains four silicon atoms and eight methyl groups in its molecular structure .
Synthesis Analysis
The synthesis of 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane can be achieved through the thermal condensation reaction of 1,1,3,3-tetramethyl-1,3-disilacyclobutane in a medium of polar solvent .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 54 bonds. There are 20 non-H bonds, 9 rotatable bonds, and 1 hydroxyl group .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane is a thermal condensation reaction .Physical And Chemical Properties Analysis
This compound is a colorless liquid. It has good thermal stability and chemical stability, allowing it to be used at higher temperatures for extended periods. It is soluble in organic solvents such as alkanes, aromatics, alcohols, and ketones . Its empirical formula is C8H26O3Si4, and it has a molecular weight of 282.63 . The compound has a refractive index of 1.388 (lit.), a boiling point of 169 °C (lit.), and a density of 0.862 g/mL at 20 °C (lit.) .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis : 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane has been synthesized through thermal condensation reactions, demonstrating its preparative yield potential (Nametkin et al., 1970).
- Molecular Structure : The crystal and molecular structure of this compound has been examined, revealing insights into its monoclinic crystallization and conformational properties (Schnering et al., 1976).
Chemical Reactions and Mechanisms
- Solvolysis Studies : Research on the acid-catalyzed solvolysis of related cyclosilazoxanes provides insights into reaction mechanisms and solvent effects (Lasocki & Witekowa, 1991).
- Isomerization : The isomerization of related compounds to their trans forms by exposure to metal hydride complexes highlights the chemical flexibility and reactivity of this class of compounds (Zhang et al., 2001).
Pyrolysis and Derivative Formation
- Pyrolysis Studies : Investigations into the pyrolysis of hexamethylcyclotrisilthiane in the presence of cyclic siloxanes offer insights into possible reaction pathways and intermediate formations (Soysa & Weber, 1979).
- Derivative Synthesis : Research into the synthesis of related 1,1-bis(silyl)ethenes and their transformation into cyclic carbosiloxanes showcases the versatility of these compounds in forming varied structures (Pawluć et al., 2005).
Catalysis and Reactivity
- Catalytic Studies : Research on the trans-silylation and cross-metathesis of styrene with related compounds catalyzed by ruthenium complexes contributes to understanding the catalytic potential of these compounds (Marciniec et al., 1999).
- Metal-Silicon Bonded Compounds : Investigations into metal-silicon bonded compounds, including derivatives of octamethyl-1,2-disilacyclobutane, provide insights into Si-Si cleavage and insertion reactions (Ilsley et al., 1980).
properties
IUPAC Name |
1,1,3,3,5,5,7,7-octamethyl-1,3,5,7-tetrasilocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLLHKKTJFVIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C[Si](C[Si](C[Si](C1)(C)C)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169891 | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
CAS RN |
1747-57-5 | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1747-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



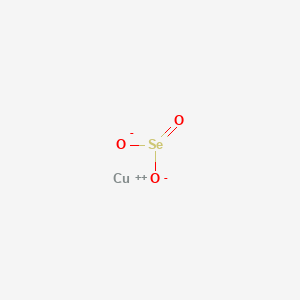
![tert-butyl N-[(1S)-1-cyanoethyl]carbamate](/img/structure/B157532.png)
